Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate
Description
Properties
CAS No. |
68155-62-4 |
|---|---|
Molecular Formula |
C22H13ClF2N6Na2O7S2 |
Molecular Weight |
656.9 g/mol |
IUPAC Name |
disodium;7-[[2-acetamido-4-[(5-chloro-2,6-difluoropyrimidin-4-yl)amino]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C22H15ClF2N6O7S2.2Na/c1-10(32)26-17-8-12(27-21-19(23)20(24)28-22(25)29-21)4-5-16(17)31-30-13-3-2-11-6-14(39(33,34)35)9-18(15(11)7-13)40(36,37)38;;/h2-9H,1H3,(H,26,32)(H,27,28,29)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI Key |
PJFSGBWVNVLHPM-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC2=C(C(=NC(=N2)F)F)Cl)N=NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate involves multiple steps, starting with the preparation of the azo compound. The process typically includes the following steps:
Diazotization: The primary amine group of 2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with naphthalene-1,3-disulphonic acid in an alkaline medium to form the azo compound.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation: Cleavage products of the azo bond.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for microscopic analysis of biological samples.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used as a dye in textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The compound’s ability to form stable complexes with metals also contributes to its effectiveness in various applications.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Efficiency : The target compound’s complex synthesis (evidenced by its molecular weight and substituents) may limit industrial scalability compared to simpler azo dyes .
- Market Trends : Demand for multifunctional dyes (e.g., combining colorfastness with antimicrobial properties) could drive adoption of halogenated derivatives like the target compound .
Biological Activity
Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate (CAS Number: 68155-62-4) is a synthetic organic compound widely recognized for its application in dye chemistry, particularly as a reactive dye. Its complex structure consists of multiple functional groups that contribute to its biological activity and potential applications in various fields, including pharmaceuticals and environmental science.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 656.93 g/mol. The compound features sulfonate groups that enhance its solubility in water, making it suitable for various applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H13ClF2N6Na2O7S2 |
| Molecular Weight | 656.93 g/mol |
| Solubility in Water | 131.93 g/L at 20°C |
| LogP | -2.1 |
This compound exhibits various biological activities primarily attributed to its azo and naphthalene moieties. These functional groups can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to:
- Antimicrobial Activity : Studies have indicated that azo compounds can possess antimicrobial properties due to their ability to disrupt microbial cell membranes.
- Anticancer Potential : There is emerging evidence suggesting that certain azo dyes may exhibit cytotoxic effects on cancer cells by inducing apoptosis.
- Environmental Toxicity : As an azo dye, it is essential to evaluate the environmental impact and ecotoxicity associated with its degradation products, which may include carcinogenic amines.
Case Studies and Research Findings
-
Antimicrobial Efficacy : A study demonstrated that derivatives of azo compounds showed significant inhibition against various bacterial strains, indicating potential use in developing antimicrobial agents.
Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 12 P. aeruginosa 10 -
Cytotoxicity Assessment : Research on the cytotoxic effects of similar azo compounds revealed IC50 values indicating effective concentration levels for inducing apoptosis in human cancer cell lines.
Compound Name IC50 (µM) Azo Compound A 25 Azo Compound B 30 - Environmental Impact Analysis : A comprehensive assessment highlighted the potential for azo dyes to degrade into harmful substances under anaerobic conditions, raising concerns about their use in industrial applications.
Safety and Regulatory Considerations
Given the potential risks associated with azo compounds, including the release of carcinogenic amines upon metabolic breakdown, regulatory assessments are critical. Safety data sheets (SDS) indicate necessary precautions when handling this compound:
- Signal Word : Warning
- Hazard Statements : H317 (May cause an allergic skin reaction)
Precautionary measures include wearing protective clothing and ensuring proper ventilation during use.
Q & A
Q. What are the key identifiers and structural characteristics of this compound?
The compound is identified by its CAS registry number (268-974-1) and molecular formula (C₃₀H₁₉ClF₂N₇O₈S₂·2Na) . Structural characterization involves verifying the azo linkage (-N=N-), acetylated amino groups, and disulphonate moieties through elemental analysis and mass spectrometry. The pyrimidinyl and naphthalene rings contribute to its planar geometry, which is critical for applications in dye chemistry or molecular recognition studies .
Q. What synthetic routes are recommended for producing this compound?
Synthesis typically involves diazotization of a substituted aniline precursor followed by coupling with a naphthalene disulphonate derivative. For example, iron powder reduction of nitro intermediates (to form amino groups) and subsequent chlorination with sodium hypochlorite are key steps, as demonstrated in analogous azo dye syntheses . Purification via recrystallization or ion-exchange chromatography ensures removal of unreacted sulfonic acid byproducts.
Q. How can researchers confirm the purity of synthesized batches?
Purity assessment requires high-performance liquid chromatography (HPLC) with UV-Vis detection (λ ~500 nm for azo chromophores) . Thin-layer chromatography (TLC) on silica gel with a butanol/ethanol/ammonia solvent system can also monitor reaction progress. Quantitative sulfonate group analysis via ion chromatography ensures stoichiometric accuracy .
Advanced Research Questions
Q. What advanced spectroscopic techniques resolve ambiguities in structural isomerism?
Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹³C heteronuclear correlation (HSQC), differentiates between positional isomers by mapping proton-carbon couplings near the azo bond. X-ray crystallography provides definitive confirmation of spatial arrangement, especially for the pyrimidinyl-substituted phenyl group . For unresolved mixtures, tandem mass spectrometry (MS/MS) identifies fragmentation patterns unique to each isomer .
Q. How should researchers design experiments to assess photostability under varying conditions?
Accelerated degradation studies under UV light (e.g., 365 nm) with controlled temperature and pH (4–10) are critical. Monitor changes via UV-Vis absorbance decay at λ_max and track byproduct formation using LC-MS. Include radical scavengers (e.g., ascorbic acid) to determine oxidative degradation pathways . Control humidity to evaluate hydrolytic stability of sulphonate groups .
Q. What methodologies address discrepancies in mutagenicity data across bacterial strains?
Inconsistent mutagenicity results (e.g., between Salmonella TA98 and YG1024 strains) may arise from differential expression of nitroreductases or acetyltransferases. Use isogenic strain pairs (e.g., TA98 vs. TA98NR) to isolate enzymatic contributions. Dose-response assays with S9 metabolic activation (rat liver homogenate) clarify bioactivation mechanisms . Normalize data to revertants/nmol and compare confidence intervals across replicates.
Q. How can computational modeling predict environmental persistence or toxicity?
Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives (e.g., BIOWIN algorithms) and toxicity thresholds (e.g., ECOSAR). Validate predictions with experimental OECD 301D ready biodegradability tests . Molecular docking simulations against bacterial nitroreductase enzymes can rationalize mutagenic potency .
Data Contradiction and Optimization
Q. Why do solubility profiles vary across studies, and how can this be mitigated?
Discrepancies arise from differences in counterion concentrations (Na⁺ vs. K⁺) or residual salts. Standardize solubility testing in deionized water at 25°C, using nephelometry to detect colloidal aggregates. For low solubility, employ co-solvents (e.g., DMSO ≤1%) or β-cyclodextrin inclusion complexes .
Q. What strategies resolve conflicting data on pH-dependent stability?
Conflicting stability data often stem from buffering agent interactions (e.g., phosphate vs. citrate). Conduct parallel stability assays in multiple buffer systems (pH 2–12) and analyze degradation kinetics via Arrhenius plots. Use ¹⁹F NMR to track fluorine substituent integrity under acidic conditions .
Q. How can researchers optimize detection limits in trace environmental analysis?
Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) concentrates the compound from aqueous samples. Couple with liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ion mode, targeting sulphonate fragments (m/z 80.9 and 96.9). Validate recovery rates (≥70%) using isotopically labeled internal standards .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
